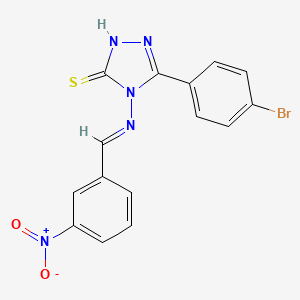
Ethyl 5-(2,2-dimethylpropyl)-1,3-oxazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-(2,2-dimethylpropyl)-1,3-oxazole-4-carboxylate is an organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This specific compound is characterized by the presence of an ethyl ester group and a 2,2-dimethylpropyl substituent on the oxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2,2-dimethylpropyl)-1,3-oxazole-4-carboxylate can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,2-dimethylpropylamine with ethyl 2-bromoacetate can lead to the formation of the desired oxazole ring through a cyclization process. The reaction typically requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the cyclization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts and controlled reaction environments. The Williamson ether synthesis is a notable method for preparing ethers, which can be adapted for the synthesis of oxazole derivatives .
化学反应分析
Types of Reactions
Ethyl 5-(2,2-dimethylpropyl)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
Ethyl 5-(2,2-dimethylpropyl)-1,3-oxazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism by which Ethyl 5-(2,2-dimethylpropyl)-1,3-oxazole-4-carboxylate exerts its effects involves interactions with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding to enzymes and receptors. These interactions can modulate biological pathways and lead to various pharmacological effects .
相似化合物的比较
Similar Compounds
Ethyl 5-(2,2-dimethylpropyl)-1,3-thiazole-4-carboxylate: Similar structure but contains a sulfur atom instead of oxygen.
Ethyl 5-(2,2-dimethylpropyl)-1,3-imidazole-4-carboxylate: Contains an additional nitrogen atom in the ring.
Uniqueness
Ethyl 5-(2,2-dimethylpropyl)-1,3-oxazole-4-carboxylate is unique due to the presence of the oxygen atom in the oxazole ring, which imparts distinct chemical and physical properties compared to its sulfur and nitrogen analogs .
属性
CAS 编号 |
113697-85-1 |
|---|---|
分子式 |
C11H17NO3 |
分子量 |
211.26 g/mol |
IUPAC 名称 |
ethyl 5-(2,2-dimethylpropyl)-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C11H17NO3/c1-5-14-10(13)9-8(15-7-12-9)6-11(2,3)4/h7H,5-6H2,1-4H3 |
InChI 键 |
APMHAGIOEQOLKN-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(OC=N1)CC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12044058.png)


![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B12044075.png)
![1,3-dimethyl-7-(4-methylbenzyl)-8-{[2-(4-morpholinyl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12044081.png)



![2-(4-Bromophenyl)-2-oxoethyl 6-methyl-2-[4-(4-propylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12044117.png)
![N-[(3S,5R)-1-(1,3-benzodioxol-5-ylmethyl)-5-(piperazine-1-carbonyl)pyrrolidin-3-yl]-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B12044139.png)
![2-[(E)-(4-hydroxy-3-{[2-(octadecyloxy)-5-sulfoanilino]carbonyl}-1-naphthyl)diazenyl]benzoic acid](/img/structure/B12044143.png)
